JNJ-46356479

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

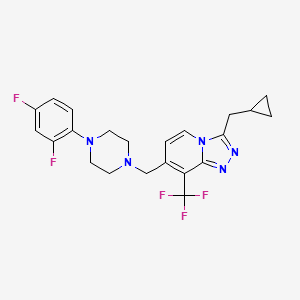

JNJ-46356479 is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a difluorophenyl-substituted piperazine moiety, and a trifluoromethyl group attached to a triazolopyridine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-46356479 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide and a suitable nucleophile.

Attachment of the Difluorophenyl-Substituted Piperazine Moiety: This step involves the reaction of the triazolopyridine core with a difluorophenyl-substituted piperazine derivative under appropriate conditions, such as heating or the use of a catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

JNJ-46356479 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or functional groups.

科学研究应用

Schizophrenia

Research indicates that JNJ-46356479 may ameliorate cognitive and negative symptoms associated with schizophrenia. In preclinical studies using a postnatal ketamine mouse model, treatment with this compound resulted in:

- Improved Working Memory: Mice demonstrated enhanced performance in spatial working memory tasks (Y-maze test) after administration of the compound .

- Increased Social Motivation: The treatment also increased social interaction and memory assessed through the Three-Chamber and Five Trial Social Memory tests .

- Neuronal Activity Normalization: this compound partially reversed alterations in parvalbumin-positive interneurons and c-Fos expression, which are indicative of neuronal activity changes in schizophrenia .

Epilepsy

The compound has shown promise in treating refractory epilepsy. Studies have demonstrated that:

- Synergistic Effects with Other Antiepileptics: When combined with levetiracetam, this compound exhibited enhanced efficacy beyond additive effects in kindled mice models .

- Dose-dependent Efficacy: In the 6-Hz model of epilepsy, this compound showed significant effectiveness at various stimulus intensities, indicating its potential as an adjunct therapy for epilepsy management .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties:

- Reduction of Apoptosis: The compound attenuated brain apoptosis by restoring levels of anti-apoptotic proteins in animal models exposed to neurotoxic agents .

- Mitigation of Nitrosative Stress: It has been shown to counteract nitrosative stress induced by NMDA receptor antagonists, which is crucial in the pathophysiology of schizophrenia .

Data Tables

| Application Area | Effect | Model/Study |

|---|---|---|

| Schizophrenia | Improved working memory | Y-maze test (postnatal ketamine model) |

| Increased social motivation | Three-Chamber test | |

| Normalized neuronal activity | c-Fos expression analysis | |

| Epilepsy | Enhanced efficacy with levetiracetam | 6-Hz model |

| Dose-dependent effectiveness | Kindled mice studies | |

| Neuroprotection | Reduced apoptosis | Ketamine exposure model |

| Mitigated nitrosative stress | NMDA receptor antagonist studies |

Case Study 1: Schizophrenia Model

In a study involving adult mice treated with this compound for two weeks (10 mg/kg), significant improvements were observed in cognitive functions and social behaviors. The treatment led to increased viability of neurons and reduced apoptotic markers compared to control groups exposed to ketamine alone. These findings suggest that this compound may provide a therapeutic avenue for addressing cognitive deficits in schizophrenia.

Case Study 2: Epileptic Models

Another study explored the combination therapy of this compound with levetiracetam in a mouse model of epilepsy. Results indicated that this combination significantly reduced seizure frequency compared to either treatment alone, highlighting the potential for developing rational polypharmacy approaches in managing refractory epilepsy.

作用机制

The mechanism of action of JNJ-46356479 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 3-(Cyclopropylmethyl)-7-((4-(2,4-dichlorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

- 3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(methyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

The uniqueness of JNJ-46356479 lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, as it can interact with molecular targets in unique ways compared to similar compounds.

生物活性

JNJ-46356479 is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in neurological disorders, particularly epilepsy and schizophrenia. The following sections detail its biological activity, including pharmacological properties, mechanisms of action, and findings from relevant studies.

Pharmacological Properties

Mechanism of Action:

this compound enhances the activity of mGluR2, which plays a critical role in modulating neurotransmitter release and synaptic plasticity. By acting as a PAM, it increases the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to reduced excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal firing.

Key Pharmacodynamic Data:

These values indicate a high potency and efficacy of this compound in activating mGluR2 pathways.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a postnatal ketamine mouse model. The results indicated that treatment with this compound improved neuropathological deficits and mitigated schizophrenia-like behaviors. Specifically, it partially restored the population of parvalbumin-expressing neurons in the medial prefrontal cortex and dentate gyrus, which are often reduced due to ketamine exposure .

Anticonvulsant Efficacy

The anticonvulsant properties of this compound were evaluated using the 6-Hz seizure model in mice. The compound demonstrated significant efficacy at various stimulus intensities:

Moreover, when combined with levetiracetam (LEV), this compound exhibited synergistic effects, surpassing additive outcomes in seizure control without pharmacokinetic interactions affecting plasma levels .

Comparative Studies with Other Compounds

In comparison to clozapine (CLZ), another antipsychotic drug, this compound showed distinct neuroprotective characteristics. While CLZ enhanced neurotoxicity in certain contexts, this compound was found to protect against dopamine-induced toxicity by decreasing caspase activation and promoting cell viability .

Summary of Findings from Key Studies

Case Study: Combination Therapy for Epilepsy

In a controlled study involving mice with induced seizures, this compound was administered alongside LEV. The combination resulted in a notable reduction in seizure frequency compared to either treatment alone. This suggests that this compound could be an effective adjunct therapy for patients with refractory epilepsy .

Case Study: Schizophrenia Model

In another experimental setup involving adult mice treated with ketamine to simulate schizophrenia symptoms, this compound administration resulted in significant behavioral improvements and neuroprotective effects. The compound's ability to modulate mGluR2 signaling pathways may offer new avenues for treating schizophrenia-related deficits .

属性

IUPAC Name |

3-(cyclopropylmethyl)-7-[[4-(2,4-difluorophenyl)piperazin-1-yl]methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F5N5/c23-16-3-4-18(17(24)12-16)31-9-7-30(8-10-31)13-15-5-6-32-19(11-14-1-2-14)28-29-21(32)20(15)22(25,26)27/h3-6,12,14H,1-2,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJUYVSEWGRELC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCN(CC4)C5=C(C=C(C=C5)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。